Isopropyl 2-(4-bromophenyl)-4-quinolinecarboxylate
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Overview
Description
Isopropyl 2-(4-bromophenyl)-4-quinolinecarboxylate is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a bromophenyl group and an isopropyl ester group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 2-(4-bromophenyl)-4-quinolinecarboxylate typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. The choice of method depends on the availability of starting materials and desired reaction conditions.
Bromination: The introduction of the bromophenyl group is achieved through bromination reactions. This can be done using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Esterification: The final step involves the esterification of the carboxylic acid group with isopropyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction of the bromophenyl group can yield the corresponding phenyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines, thiols, and alkoxides, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized quinoline-based compounds.
Mechanism of Action
The mechanism of action of Isopropyl 2-(4-bromophenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Bind to DNA: The quinoline ring system allows the compound to intercalate into DNA, interfering with DNA replication and transcription.
Induce Apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Isopropyl 2-(4-bromophenyl)-4-quinolinecarboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline ring system.
Quinoline N-oxide: An oxidized derivative of quinoline with distinct chemical properties.
4-Bromoquinoline: A simpler derivative with only a bromine substitution on the quinoline ring.
Uniqueness:
Structural Complexity: The presence of both a bromophenyl group and an isopropyl ester group makes this compound structurally unique compared to simpler quinoline derivatives.
Biological Activity: The combination of these functional groups contributes to its diverse biological activities and potential therapeutic applications.
Properties
CAS No. |
356087-00-8 |
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Molecular Formula |
C19H16BrNO2 |
Molecular Weight |
370.2 g/mol |
IUPAC Name |
propan-2-yl 2-(4-bromophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C19H16BrNO2/c1-12(2)23-19(22)16-11-18(13-7-9-14(20)10-8-13)21-17-6-4-3-5-15(16)17/h3-12H,1-2H3 |
InChI Key |
LIEVNBPVLPFEEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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